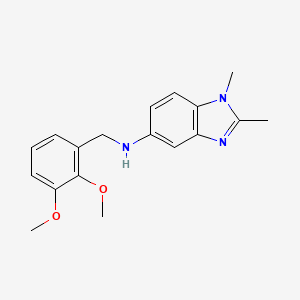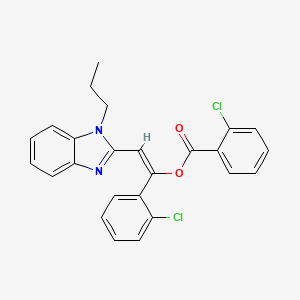![molecular formula C22H28N4O B5323448 1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5323448.png)
1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazolidinones. It was first synthesized in the 1980s by the pharmaceutical company Hoffmann-La Roche. Ro 15-4513 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513 acts as a competitive antagonist for the benzodiazepine site on the GABA-A receptor. This means that it binds to the same site as benzodiazepines, but does not activate the receptor. By blocking the benzodiazepine site, this compound 15-4513 can prevent the effects of benzodiazepines, which include sedation, anxiolysis, and anticonvulsant activity.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have several biochemical and physiological effects. In animal studies, it has been found to increase the release of dopamine in the striatum, which is a region of the brain involved in the regulation of movement and reward. It has also been found to decrease the release of acetylcholine in the hippocampus, which is a region of the brain involved in learning and memory.
実験室実験の利点と制限
One advantage of using 1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513 in lab experiments is its selectivity for the benzodiazepine site on the GABA-A receptor. This allows researchers to selectively block the effects of benzodiazepines without affecting other neurotransmitter systems. However, one limitation of using this compound 15-4513 is its relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
将来の方向性
There are several potential future directions for research on 1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513. One area of interest is its potential use in the treatment of addiction. Studies have suggested that this compound 15-4513 may be able to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol. Another area of interest is its potential use in the treatment of anxiety disorders. This compound 15-4513 has been found to have anxiogenic effects in some studies, which means that it may be able to counteract the anxiolytic effects of benzodiazepines. Finally, this compound 15-4513 may have potential applications in the study of the GABA-A receptor and its role in neurotransmission.
合成法
The synthesis of 1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513 involves several steps. First, 2-methylphenylhydrazine is reacted with 4-bromobenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with 1,4-diazepane to form a hydrazone intermediate. Finally, this hydrazone intermediate is reacted with imidazolidine-2-one to form this compound 15-4513.
科学的研究の応用
1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513 has been widely used in scientific research as a selective antagonist for the benzodiazepine site on the GABA-A receptor. This receptor is a type of ionotropic receptor that is involved in the regulation of neurotransmission in the central nervous system. By blocking the benzodiazepine site on this receptor, this compound 15-4513 can selectively inhibit the effects of benzodiazepines, which are commonly used as anxiolytics and sedatives.
特性
IUPAC Name |
1-[4-[[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl]phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-18-5-2-3-6-21(18)25-13-4-12-24(15-16-25)17-19-7-9-20(10-8-19)26-14-11-23-22(26)27/h2-3,5-10H,4,11-17H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKNMKJDKVCNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCN(CC2)CC3=CC=C(C=C3)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5323376.png)
![1-allyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5323380.png)
![1-(methoxyacetyl)-4-[(3-methyl-2-pyridinyl)methyl]piperazine hydrochloride](/img/structure/B5323387.png)

![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5323397.png)
![2-(methylthio)-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5323400.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,6-dimethylbenzamide](/img/structure/B5323427.png)
![N-(2-methoxy-5-{[(2-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5323431.png)
![3-chloro-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}thiophene-2-carboxamide](/img/structure/B5323434.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323446.png)

![2-cyclohexyl-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5323459.png)
![(3R*,3aR*,7aR*)-1-(isoxazol-3-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5323466.png)